molecular formula C21H25ClO3 B12596109 {4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone CAS No. 645420-47-9

{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone

Katalognummer: B12596109
CAS-Nummer: 645420-47-9
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: WHJAXKRHHLISKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 8-chlorooctanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzophenone attacks the chlorooctyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {4-[(8-Bromooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone
  • {4-[(8-Iodooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone
  • {4-[(8-Methyloctyl)oxy]phenyl}(4-hydroxyphenyl)methanone

Uniqueness

{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone is unique due to the presence of the chlorooctyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

645420-47-9

Molekularformel

C21H25ClO3

Molekulargewicht

360.9 g/mol

IUPAC-Name

[4-(8-chlorooctoxy)phenyl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C21H25ClO3/c22-15-5-3-1-2-4-6-16-25-20-13-9-18(10-14-20)21(24)17-7-11-19(23)12-8-17/h7-14,23H,1-6,15-16H2

InChI-Schlüssel

WHJAXKRHHLISKX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCCCCCCCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.